molecular formula C23H40O2 B108340 1,3-Dimethoxy-5-pentadecylbenzene CAS No. 23032-48-6

1,3-Dimethoxy-5-pentadecylbenzene

Cat. No. B108340
CAS RN: 23032-48-6
M. Wt: 348.6 g/mol
InChI Key: KDZJXNAOSGKFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-5-pentadecylbenzene is a compound that belongs to the class of benzene derivatives. It is also known as 5-Pentadecyl-1,3-dimethoxybenzene or C22H36O2. This compound has been studied in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 1,3-Dimethoxy-5-pentadecylbenzene is not fully understood. However, it is believed that the compound works by reducing the surface tension between two liquids or between a liquid and a solid. This property makes it useful as a surfactant in various industrial applications.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,3-Dimethoxy-5-pentadecylbenzene. However, it is believed that the compound is non-toxic and does not have any harmful effects on the human body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Dimethoxy-5-pentadecylbenzene in lab experiments is its excellent surfactant properties. This makes it useful in various industrial applications, including the production of emulsions and suspensions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1,3-Dimethoxy-5-pentadecylbenzene. One possible area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the compound's surfactant properties and its potential use in various industrial applications. Additionally, more research is needed to fully understand the mechanism of action of 1,3-Dimethoxy-5-pentadecylbenzene and its potential biochemical and physiological effects.

Synthesis Methods

1,3-Dimethoxy-5-pentadecylbenzene can be synthesized using various methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this reaction, benzene is reacted with pentadecyl chloride in the presence of an aluminum chloride catalyst to form 5-Pentadecyl-1,3-dimethoxybenzene.

Scientific Research Applications

1,3-Dimethoxy-5-pentadecylbenzene has been studied in various scientific research applications. One of the most notable applications is its use as a surfactant. Surfactants are compounds that reduce the surface tension between two liquids or between a liquid and a solid. 1,3-Dimethoxy-5-pentadecylbenzene has been shown to have excellent surfactant properties, making it useful in various industrial applications.

properties

CAS RN

23032-48-6

Product Name

1,3-Dimethoxy-5-pentadecylbenzene

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

1,3-dimethoxy-5-pentadecylbenzene

InChI

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h18-20H,4-17H2,1-3H3

InChI Key

KDZJXNAOSGKFDB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC

synonyms

1,3-Dimethoxy-5-pentadecylbenzene;  1-(3,5Ddimethoxyphenyl)-pentadecane

Origin of Product

United States

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